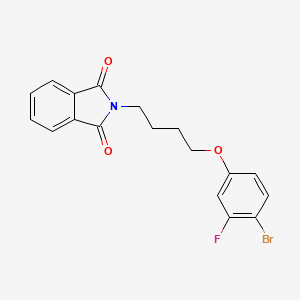
2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline-1,3-dione derivatives.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative . This reaction forms the isoindoline-1,3-dione scaffold. The specific synthetic route for this compound may involve the following steps:
Formation of the Intermediate: The reaction of 4-bromo-3-fluorophenol with 1,4-dibromobutane to form 4-(4-bromo-3-fluorophenoxy)butyl bromide.
Cyclization: The intermediate is then reacted with phthalic anhydride under suitable conditions to form the desired isoindoline-1,3-dione derivative.
Industrial Production Methods
Industrial production methods for isoindoline-1,3-dione derivatives often involve solventless conditions and green chemistry principles to minimize environmental impact . These methods may include the use of microwave-assisted synthesis, solvent-free reactions, and other environmentally friendly techniques.
化学反应分析
Types of Reactions
2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenoxy group can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, particularly at the isoindoline-1,3-dione core.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted phenoxy derivatives, while oxidation and reduction reactions can modify the isoindoline-1,3-dione core.
科学研究应用
2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione has several scientific research applications, including:
Pharmaceuticals: It can be used as a building block for the synthesis of bioactive molecules with potential therapeutic applications.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of photochromic materials and polymer additives.
作用机制
The mechanism of action of 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of certain enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Similar compounds to 2-(4-(4-Bromo-3-fluorophenoxy)butyl)isoindoline-1,3-dione include other isoindoline-1,3-dione derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential applications. The presence of both bromine and fluorine atoms on the phenoxy group allows for unique substitution reactions and interactions with biological targets.
属性
IUPAC Name |
2-[4-(4-bromo-3-fluorophenoxy)butyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrFNO3/c19-15-8-7-12(11-16(15)20)24-10-4-3-9-21-17(22)13-5-1-2-6-14(13)18(21)23/h1-2,5-8,11H,3-4,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPBLRSYXAIAIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCOC3=CC(=C(C=C3)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














